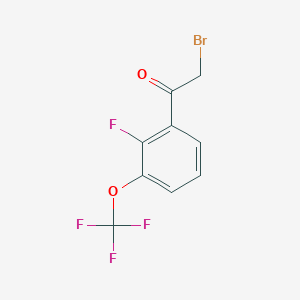
2-Fluoro-3-(trifluoromethoxy)phenacyl bromide
説明
2-Fluoro-3-(trifluoromethoxy)phenacyl bromide is a useful research compound. Its molecular formula is C9H5BrF4O2 and its molecular weight is 301.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 2-Fluoro-3-(trifluoromethoxy)phenacyl bromide is the respiratory system . This compound may cause damage to the mucous membranes and upper respiratory tract .
Mode of Action
The phenacyl group in This compound can act as an acylating agent. It reacts with nucleophiles like alcohols or amines to form esters or amides, respectively.
Result of Action
The molecular and cellular effects of This compound are primarily related to its potential for tissue damage . It can cause symptoms such as cough, shortness of breath, headache, and nausea .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, it is heavier than air and may accumulate in confined spaces, particularly at or below ground level . Therefore, it is crucial to ensure proper ventilation when handling this compound.
生物活性
2-Fluoro-3-(trifluoromethoxy)phenacyl bromide is a synthetic organic compound notable for its unique chemical structure, which includes a fluorine atom and a trifluoromethoxy group attached to a phenacyl moiety. This compound has garnered interest in various fields, particularly in pharmaceuticals due to its potential biological activities, including its role as a cysteine-alkylating agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
- Molecular Formula: C9H5BrF4O2
- Molecular Weight: Approximately 285.033 g/mol
The presence of the bromide group allows for nucleophilic substitution reactions, while the trifluoromethoxy group may participate in electrophilic aromatic substitution reactions. These properties are essential for synthesizing derivatives with enhanced biological or chemical properties.
This compound primarily acts by modifying cysteine residues in proteins through alkylation. This modification can affect protein function and interactions, making it a valuable tool in proteomic studies. The reactivity of this compound is attributed to:
- Cysteine Alkylation: Covalent attachment to the thiol group of cysteine residues.
- Nucleophilic Substitution: The bromide group facilitates reactions with various nucleophiles.
- Electrophilic Aromatic Substitution: The trifluoromethoxy group enhances reactivity towards electrophiles.
Antimicrobial Properties
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For example, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria:
| Compound Name | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Ceftriaxone | 0.1 | 4 |
The exact MIC values for this compound remain to be determined in specific studies but are expected to be competitive based on structural similarities with known active compounds .
Case Studies
- Proteomic Studies : In proteomic research, this compound has been utilized to study the modification of cysteine residues, aiding in the understanding of protein interactions and functions.
- Antibacterial Activity : A recent study evaluated various derivatives against multi-drug resistant strains of bacteria, highlighting the potential of fluorinated compounds like this compound in developing new antibacterial agents .
Applications
The compound's ability to modify proteins makes it useful in several applications:
- Drug Development : As a precursor in synthesizing compounds with enhanced biological activity.
- Biochemical Research : Used as a tool for studying enzyme mechanisms and protein interactions.
- Material Science : Potential applications due to its unique chemical structure.
特性
IUPAC Name |
2-bromo-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-6(15)5-2-1-3-7(8(5)11)16-9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCAZEUWQWAEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















